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Compound of Interest

Compound Name: 2-Iodo-4-methylaniline

CAS No.: 29289-13-2

Cat. No.: B1303665

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-
Iodo-4-methylaniline (CAS No: 29289-13-2), a key intermediate in pharmaceutical and

chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for

compound identification, purity assessment, and structural elucidation.

Core Spectral Data
The empirical formula for 2-Iodo-4-methylaniline is C₇H₈IN, with a molecular weight of 233.05

g/mol .[1][2] The spectral data presented below has been compiled from various analytical

studies to provide a robust characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

The ¹H and ¹³C NMR spectra of 2-Iodo-4-methylaniline provide distinct signals corresponding

to the different hydrogen and carbon atoms in the molecule.
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Table 1: ¹H NMR Spectral Data for 2-Iodo-4-methylaniline

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.47 d 1.6 H-3

6.95 dd 8.0, 1.6 H-5

6.66 d 8.0 H-6

3.84 s - -NH₂

2.21 s - -CH₃

Solvent: CDCl₃, Frequency: 400 MHz[3]

Table 2: ¹³C NMR Spectral Data for 2-Iodo-4-methylaniline

Chemical Shift (δ) ppm Assignment

144.4 C-2

139.2 C-4

130.2 C-6

129.7 C-5

114.8 C-3

84.5 C-1

20.0 -CH₃

Solvent: CDCl₃, Frequency: 100 MHz[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Iodo-4-methylaniline shows characteristic absorption bands for the amine and

aromatic functionalities.
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Table 3: IR Spectral Data for 2-Iodo-4-methylaniline

Wavenumber (cm⁻¹) Assignment

3100-3000 C-H stretch (aromatic)[4][5]

2000-1665 Overtones (weak)[4][5]

1600-1585 C-C stretch (in-ring)[4][5]

1500-1400 C-C stretch (in-ring)[4][5]

900-675 C-H "oop" (out-of-plane)[4][5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering clues about its structure.

Table 4: Mass Spectrometry Data for 2-Iodo-4-methylaniline

m/z Assignment

233.9760 [M+H]⁺ (Found)

233.9780 [M+H]⁺ (Calculated for C₇H₉IN)[3]

233 Molecular Ion (M⁺)

Experimental Protocols
The following sections outline the generalized experimental methodologies for obtaining the

spectral data presented above. These protocols are based on standard practices for the

analysis of aromatic amines.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-25 mg of 2-Iodo-4-methylaniline is dissolved in about

0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. The sample is gently

agitated to ensure complete dissolution.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

Data Acquisition: The spectrometer is tuned and locked onto the deuterium signal of the

solvent. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-

decoupled spectrum is acquired to simplify the signals to single lines for each carbon atom.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the

spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are

referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for

¹³C).

FT-IR Spectroscopy Protocol
Sample Preparation: A small amount of the solid 2-Iodo-4-methylaniline sample is placed

directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an

FTIR spectrometer.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the clean ATR crystal is collected. The sample is

then brought into contact with the crystal, and the sample spectrum is recorded. The

spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented in terms of absorbance or transmittance as

a function of wavenumber (cm⁻¹).

Mass Spectrometry Protocol
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. For ESI, the

sample is dissolved in a suitable solvent and infused into the ion source.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion. For high-resolution mass spectrometry (HRMS), an analyzer

with high mass accuracy is used to determine the exact mass of the molecular ion.[3]

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Iodo-4-methylaniline.
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Caption: Workflow for the spectroscopic characterization of 2-Iodo-4-methylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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